molecular formula C13H13BrN4O2 B213826 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213826
M. Wt: 337.17 g/mol
InChI Key: BYFFJUBURXSPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. The compound is known to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mechanism of Action

4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes.
Biochemical and Physiological Effects:
The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have a variety of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to be a highly specific inhibitor of NF-κB, with minimal off-target effects. However, one limitation of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is its potential for cytotoxicity at high concentrations. Careful titration of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is necessary to avoid cytotoxic effects in cell culture experiments.

Future Directions

There are several future directions for the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential direction is the development of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 analogs with improved pharmacokinetic properties. Another potential direction is the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapeutic agents to enhance its therapeutic efficacy. Additionally, the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in animal models of disease may provide further insights into its therapeutic potential.

Synthesis Methods

The synthesis of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 involves a series of chemical reactions. The starting material for the synthesis is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-(2-bromoacetyl)aniline to form the intermediate product. The intermediate is then reacted with ammonium carbonate to form the final product, 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082.

Scientific Research Applications

4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory diseases, and viral infections.

properties

Product Name

4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C13H13BrN4O2

Molecular Weight

337.17 g/mol

IUPAC Name

4-bromo-N-(2-carbamoylphenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4O2/c1-7-10(14)11(17-18(7)2)13(20)16-9-6-4-3-5-8(9)12(15)19/h3-6H,1-2H3,(H2,15,19)(H,16,20)

InChI Key

BYFFJUBURXSPLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br

Origin of Product

United States

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